5-tert-butyl-N-cyclohexyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-N-cyclohexyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclohexyl group, a methyl group, and a phenyl group attached to a pyrazolo[1,5-a]pyrimidine core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-cyclohexyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl group: This can be achieved through alkylation reactions using tert-butyl halides.
Attachment of the cyclohexyl group: This step often involves nucleophilic substitution reactions.
Addition of the methyl and phenyl groups: These groups can be introduced through various organic reactions, such as Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-N-cyclohexyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
5-tert-butyl-N-cyclohexyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-cyclohexyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butyl-N-hexyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 5-tert-butyl-N-(4-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
5-tert-butyl-N-cyclohexyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This uniqueness makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H30N4 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
5-tert-butyl-N-cyclohexyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H30N4/c1-16-21(17-11-7-5-8-12-17)22-25-19(23(2,3)4)15-20(27(22)26-16)24-18-13-9-6-10-14-18/h5,7-8,11-12,15,18,24H,6,9-10,13-14H2,1-4H3 |
InChI Key |
GLVOVCLGHXXANK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.